molecular formula C16H25BO3 B15316799 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B15316799
M. Wt: 276.2 g/mol
InChI Key: SBDUDEHNCNYTDM-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1188335-77-4) is a boronic acid pinacol ester derivative featuring a phenolic hydroxyl group and a bulky tert-butyl substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₆H₂₅BO₃, with a molecular weight of 276.18 g/mol .

The tert-butyl group likely enhances solubility in organic solvents and influences reactivity in catalytic processes .

Properties

Molecular Formula

C16H25BO3

Molecular Weight

276.2 g/mol

IUPAC Name

4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C16H25BO3/c1-14(2,3)11-8-9-13(18)12(10-11)17-19-15(4,5)16(6,7)20-17/h8-10,18H,1-7H3

InChI Key

SBDUDEHNCNYTDM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the following steps:

  • Boronic Acid Formation: The starting material, phenol, undergoes a reaction with boronic acid derivatives under specific conditions to form the boronic ester.

  • Tert-Butylation: The phenol derivative is then treated with tert-butyl chloride in the presence of a strong base, such as potassium tert-butoxide, to introduce the tert-butyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can undergo various types of reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The boronic ester can be reduced to form boronic acids or other reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.

  • Reduction: Boronic acids and other reduced boronic derivatives.

  • Substitution: Amides, esters, and thioethers, depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis as a building block for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Biology: In biological research, 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is used as a probe to study enzyme activities and protein interactions. Its ability to bind to specific biomolecules makes it a valuable tool in biochemistry.

Medicine: The compound has potential applications in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for the synthesis of new therapeutic agents.

Industry: In the chemical industry, this compound is used as an intermediate in the production of various chemicals, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism by which 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by cross-coupling with an aryl halide to form the desired product. The tert-butyl group provides steric hindrance, which can influence the reaction outcome.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Cross-Coupling: The boronic ester group interacts with palladium catalysts and aryl halides.

  • Enzyme Inhibition: The phenol group can bind to enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Table 1: Comparison of Phenolic Boronate Esters by Substituent Position
Compound Name CAS Number Molecular Formula Melting Point (°C) Key Applications
4-Tert-butyl-2-(dioxaborolan-2-yl)phenol 1188335-77-4 C₁₆H₂₅BO₃ Not reported Cross-coupling reactions
2-(Dioxaborolan-2-yl)phenol 269409-97-4 C₁₂H₁₇BO₃ Not reported Intermediate for biaryl synthesis
4-(Dioxaborolan-2-yl)phenol 269409-70-3 C₁₂H₁₇BO₃ 112–117 Pharmaceuticals, material science
3-(Dioxaborolan-2-yl)phenol 214360-76-6 C₁₂H₁₇BO₃ 96.5–98.2 Organic synthesis intermediates

Key Observations :

  • Substituent Position : The para-substituted derivative (4-isomer) exhibits a higher melting point (112–117°C) compared to the meta-substituted (3-isomer, 96.5–98.2°C), likely due to enhanced symmetry and packing efficiency in the crystalline lattice .

Substituent Variations

Table 2: Impact of Substituent Type on Properties and Reactivity
Compound Name Substituent(s) Molecular Formula Biological Activity (if reported) Reactivity in Cross-Coupling
4-Tert-butyl-2-(dioxaborolan-2-yl)phenol -OH, -C(CH₃)₃ C₁₆H₂₅BO₃ Not reported Moderate (steric hindrance)
2,3-Dichloro-4-(dioxaborolan-2-yl)phenol -OH, -Cl (2,3-positions) C₁₂H₁₅BCl₂O₃ Not reported High (electron-withdrawing Cl)
2-Methoxy-4-(dioxaborolan-2-yl)phenol -OH, -OCH₃ C₁₃H₁₉BO₄ Antimycobacterial Moderate
3-Methyl-4-(dioxaborolan-2-yl)phenol -OH, -CH₃ C₁₃H₁₉BO₃ Not reported High (electron-donating CH₃)

Key Observations :

  • Electron-Withdrawing Groups : Chlorine substituents (e.g., 2,3-dichloro derivative) enhance electrophilicity of the boron center, accelerating transmetalation in Suzuki-Miyaura reactions .
  • Biological Activity: Methoxy-substituted derivatives (e.g., 2-methoxy-4-boronate phenol) demonstrate antimycobacterial activity against Mycobacterium tuberculosis, with activity dependent on boronate positioning relative to other substituents .
  • Steric vs. Electronic Effects : The tert-butyl group primarily influences steric accessibility rather than electronic properties, making it advantageous for reactions requiring selective coupling at less hindered positions .

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